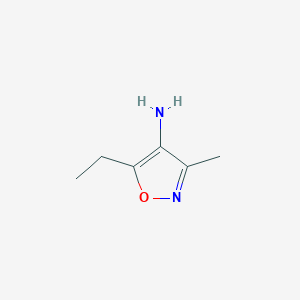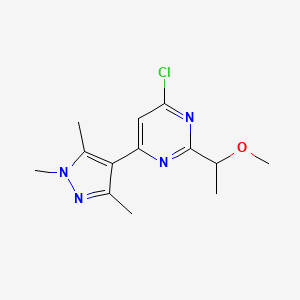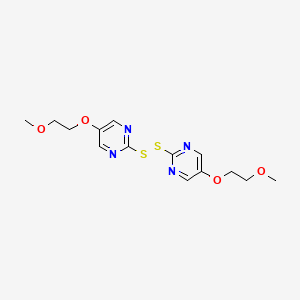
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at specific positions on the phenyl and triazole rings, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride (POCl3) to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.
化学反応の分析
Types of Reactions
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole: Lacks the carboxylic acid group, which can affect its reactivity and applications.
2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the chlorine atom at the 5-position on the triazole ring.
Uniqueness
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of multiple chlorine atoms and the carboxylic acid group, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and binding affinity in various chemical and biological systems.
特性
分子式 |
C9H4Cl3N3O2 |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
5-chloro-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-1-2-6(5(11)3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |
InChIキー |
NZGKKLIYBOAMGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)

![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)
